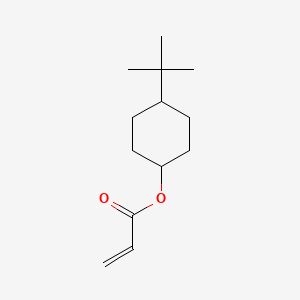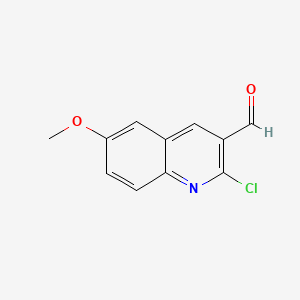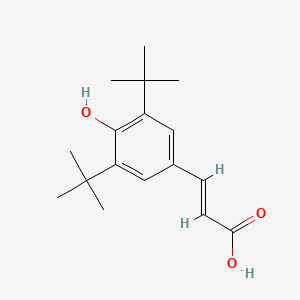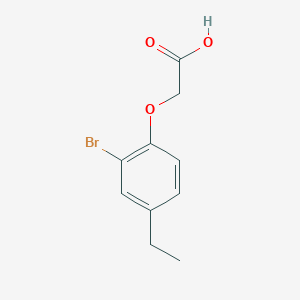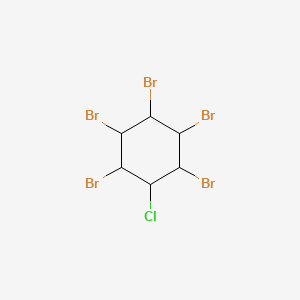
Dipropargylamine
Overview
Description
Dipropargylamine is a chemical compound with the molecular formula C6H7N . It is also known by other names such as Di-2-propynylamine, N-2-Propynyl-2-propyn-1-amine, and others . The molecular weight of Dipropargylamine is 93.13 g/mol .
Synthesis Analysis
N-Substituted dipropargylamines, which are suitable as functionalized linkers for peptide stapling, can be synthesized in one step under mild conditions from commercially available starting materials .
Molecular Structure Analysis
Dipropargylamine contains a total of 13 bonds, including 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 triple bonds, and 1 secondary amine (aliphatic) .
Chemical Reactions Analysis
Propargylamines, including Dipropargylamine, have been synthesized using a variety of synthetic strategies, including A3 couplings and C–H functionalization of alkynes . Both racemic and enantioselective approaches have been reported .
Physical And Chemical Properties Analysis
Dipropargylamine has a molecular weight of 93.13 g/mol, an exact mass of 93.057849228 g/mol, and a monoisotopic mass of 93.057849228 g/mol . It has 1 hydrogen bond donor count, 1 hydrogen bond acceptor count, and 2 rotatable bond counts . The XLogP3-AA of Dipropargylamine is 0 .
Scientific Research Applications
Heterocyclic Chemistry Synthesis
Dipropargylamine serves as a crucial building block in the synthesis of heterocyclic compounds. Its ability to undergo cycloaddition reactions makes it valuable for constructing complex molecular architectures found in many pharmaceuticals. The alkyne functionality of dipropargylamine can participate in multicomponent reactions, such as the A3 coupling (aldehyde-alkyne-amine), to form propargylamines . These propargylamines are then further transformed into various heterocycles, which are core structures in numerous drugs.
Medicinal Chemistry
In medicinal chemistry, dipropargylamine is used as a pharmacophore, a part of a molecule responsible for its biological activity. It’s particularly significant in the development of enzyme inhibitors and receptor modulators. The propargyl group in dipropargylamine can mimic certain molecular interactions, making it a valuable scaffold for designing new therapeutic agents .
Green Chemistry
The scientific community is increasingly focusing on metal-free synthetic methods, and dipropargylamine is at the forefront of this movement. It can be synthesized using metal-free techniques, which are more environmentally friendly and sustainable. This approach aligns with the principles of green chemistry, aiming to reduce the use of hazardous substances and the generation of waste .
Click Chemistry
Dipropargylamine is a key precursor in click chemistry applications, particularly in the synthesis of triazoles. Its terminal alkyne group reacts with azides in the presence of a copper(I) catalyst to form 1,2,3-triazoles in a process known as the azide-alkyne cycloaddition or click reaction. This reaction is widely used for creating diverse chemical libraries and for bioconjugation in the development of diagnostic and therapeutic agents .
Peptide Stapling
In the field of biochemistry, dipropargylamine is used for peptide stapling, a technique that stabilizes peptides into their bioactive conformations. N-substituted dipropargylamines act as linkers that can be incorporated into peptides and subsequently cyclized to ‘staple’ the peptide, enhancing its stability and cell permeability .
Organic Synthesis
Dipropargylamine is employed in various organic synthesis reactions due to its reactive alkyne group. It can be used to introduce propargyl groups into molecules, which can then undergo further transformations such as Sonogashira coupling, Glaser coupling, or homologation. These reactions are fundamental in constructing complex organic molecules for materials science, pharmaceuticals, and agrochemicals .
Mechanism of Action
Target of Action
Dipropargylamine is a compound with the molecular formula C6H7N . It is used as a precursor to other compounds . .
Mode of Action
Propargylamines, a related class of compounds, are known to be involved in a three-component coupling reaction among aldehyde, alkyne (terminal acetylene), and amine . This reaction, known as A3 coupling, results in the formation of propargylamine . The in situ generated metal acetylide from π-alkyne–metal complex reacts with imine or iminium ion, resulting in the formation of propargylamine .
Biochemical Pathways
Propargylamines, a related class of compounds, are known to be used in heterocyclic chemistry and pharmaceutical chemistry . They have a significant impact as a pharmacophore used in medicinal chemistry .
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and potential therapeutic effects .
Result of Action
N-substituted dipropargylamines have been used as functionalized linkers for the stapling of diazido peptides .
properties
IUPAC Name |
N-prop-2-ynylprop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-3-5-7-6-4-2/h1-2,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSODMOUXWISAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219243 | |
| Record name | Di-2-propynylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropargylamine | |
CAS RN |
6921-28-4 | |
| Record name | Dipropargylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropargylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropargylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Di-2-propynylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-2-propynylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROPARGYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TST5UMI4J4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361314.png)

![(2-{[(3,5-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361318.png)
![{2-[(Naphthylamino)methyl]phenyl}methan-1-ol](/img/structure/B1361319.png)
![Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1361320.png)
![3-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1361321.png)

